L-Propargylglycine
Overview
Description
L-Propargylglycine is a non-proteinogenic L-alpha-amino acid. It is an L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group . It’s used as an affinity labeling reagent for gamma-cystathionase and other enzymes .
Synthesis Analysis
L-Propargylglycine has been used in the synthesis of propargyl derivatives, which are used as synthetic intermediates and building blocks . A protocol for the total synthesis of (–)-epiquinamide involving the L-proline-catalyzed one-pot sequential α-amination/propargylation of aldehyde 1 (R = H) was established .Molecular Structure Analysis
The molecular formula of L-Propargylglycine is C5H7NO2 . Its average mass is 113.115 Da and its monoisotopic mass is 113.047676 Da .Physical And Chemical Properties Analysis
L-Propargylglycine has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±35.0 °C at 760 mmHg, and a flash point of 118.3±25.9 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Enzyme Interaction and Inactivation
L-Propargylglycine has been studied for its interactions with various enzymes. Tanase and Morino (1976) demonstrated that L-Propargylglycine acts as an amino acid substrate in transamination reactions catalyzed by cytosolic and mitochondrial aspartate aminotransferases from pig heart. The presence of 2-oxoglutarate or pyruvate results in the gradual irreversible inactivation of these isoenzymes, significantly accelerated by formate ion (Tanase & Morino, 1976). Similarly, Johnston et al. (1979) found that L-Propargylglycine induces mechanism-based inactivation of cystathionine gamma-synthase and methionine gamma-lyase, two pyridoxal phosphate-dependent enzymes of methionine metabolism (Johnston et al., 1979).
Applications in Peptide and Polymer Synthesis
The integration of L-Propargylglycine into peptides and polymers has been a focus of research. Willisch et al. (1991) incorporated propargylglycine into a protected tripeptide, studying its effects on prolyl 4-hydroxylase activity and collagen biosynthesis (Willisch et al., 1991). Huang et al. (2010) synthesized poly(dl-propargylglycine) and poly(γ-benzyl-l-glutamate-co-dl-propargylglycine) for applications in biorecognition, demonstrating their effectiveness in lectin binding experiments (Huang et al., 2010).
Metabolic Studies
Studies have also explored the metabolic consequences of L-Propargylglycine. Shinozuka et al. (2005) investigated the metabolic effects of affinity labeling of cystathionase and alanine aminotransferase by L-Propargylglycine in vivo. They found significant decreases in hepatic cystathionase activity, accompanied by alterations in urinary excretion of certain amino acids (Shinozuka et al., 2005).
Studying Hydrogen Sulphide Inhibition
L-Propargylglycine has been used to study the inhibition of hydrogen sulphide production. Al Ubeed et al. (2019) explored how propargylglycine (PAG) affects postharvest changes in pak choy, a green leafy vegetable, in relation to hydrogen sulphide production (Al Ubeed et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
Record name | 2-Aminopent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Propargylglycine | |
CAS RN |
23235-01-0, 198774-27-5 | |
Record name | L-Propargylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-aminopent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYLGLYCINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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